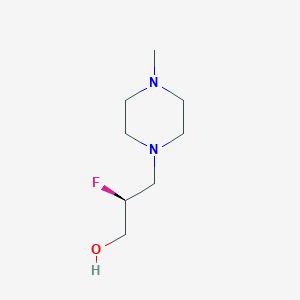
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL is a chemical compound with a unique structure that includes a fluorine atom, a piperazine ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL typically involves the reaction of a suitable fluorinated precursor with a piperazine derivative. One common method involves the nucleophilic substitution of a fluorinated alkyl halide with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or methylated derivatives.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as hydrophilicity or bioadhesion.
作用機序
The mechanism of action of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The piperazine ring can provide additional binding sites, while the hydroxyl group can participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL: Unique due to the presence of a fluorine atom and a piperazine ring.
(2S)-2-Fluoro-3-(4-ethylpiperazin-1-YL)propan-1-OL: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-Fluoro-3-(4-methylpiperidin-1-YL)propan-1-OL: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and development.
特性
分子式 |
C8H17FN2O |
|---|---|
分子量 |
176.23 g/mol |
IUPAC名 |
(2S)-2-fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)6-8(9)7-12/h8,12H,2-7H2,1H3/t8-/m0/s1 |
InChIキー |
ZDHRSXNQOQJQAV-QMMMGPOBSA-N |
異性体SMILES |
CN1CCN(CC1)C[C@@H](CO)F |
正規SMILES |
CN1CCN(CC1)CC(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
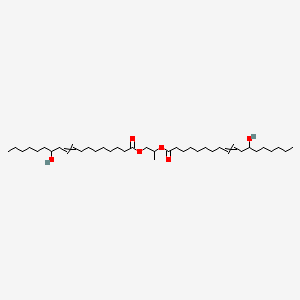
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
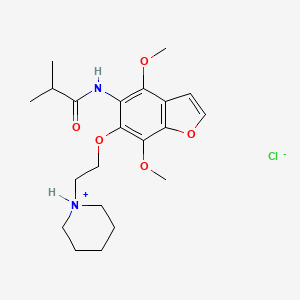
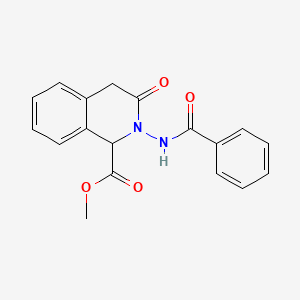

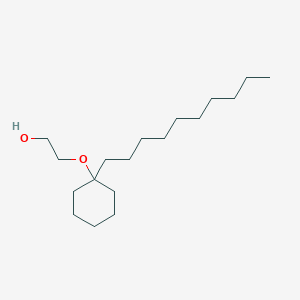

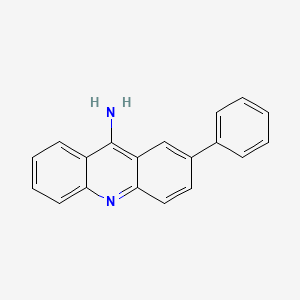
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)
